3-(Benzylmethylamino)-1-propanol

Description

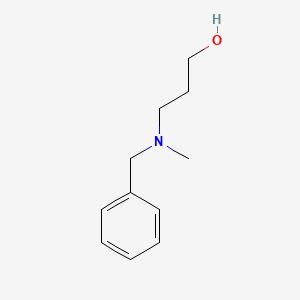

Structure

3D Structure

Properties

IUPAC Name |

3-[benzyl(methyl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAUZGVTGQVMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973714 | |

| Record name | 3-[Benzyl(methyl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-42-6 | |

| Record name | 3-[Methyl(phenylmethyl)amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Benzyl-N-methylamino)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5814-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[Benzyl(methyl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-benzyl-N-methylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation and Reaction Dynamics

Exploration of Reaction Mechanisms in Propanolamine (B44665) Synthesis

The synthesis of 3-(benzylmethylamino)-1-propanol can be conceptually approached through the reductive amination of a suitable carbonyl precursor, such as 3-hydroxypropanal (B37111), with N-benzylmethylamine. This process typically involves two key steps: the formation of an enamine or iminium ion intermediate, followed by its reduction.

A common pathway for the synthesis of similar amino alcohols involves the reaction of an α,β-unsaturated carbonyl compound with an amine, followed by reduction. For instance, the synthesis of 3-(methylamino)-1-phenyl-1-propanol is achieved by the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com By analogy, a potential route to this compound could involve the reaction of acrolein with N-benzylmethylamine to form a β-amino aldehyde, which is then subsequently reduced.

The mechanism of reductive amination is highly dependent on reaction parameters such as pH and the choice of solvent. nih.gov Computational studies on the reductive amination of aldehydes with secondary amines have shown that explicit water coordination can facilitate a stepwise nucleophilic addition with a lower activation barrier. nih.gov The presence of an acid co-catalyst can promote the formation of an iminium intermediate, which drives the reaction forward and is thermodynamically preferred. nih.gov

The choice of reducing agent is also critical. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation with reagents like Raney nickel. google.comgoogle.com The reduction of the intermediate, be it an enamine or an iminium ion, is the final step in furnishing the propanolamine structure.

A plausible synthetic pathway for this compound is the reaction of 3-chloropropanol with N-benzylmethylamine. Another route could be the reductive amination of 3-hydroxypropanal with N-benzylmethylamine. The reaction conditions for such transformations would need to be carefully optimized to favor the desired product and minimize side reactions.

| Precursor/Intermediate | Reagent | Product Type | Reference |

| 3-Hydroxypropanal | N-Benzylmethylamine | Propanolamine | nih.gov |

| 3-(Methylamino)-1-phenyl-2-propen-1-one | Sodium Borohydride | Phenylpropanolamine | google.com |

| Methyl Phenyl Ketone, Paraformaldehyde, Monomethylamine Hydrochloride | Raney Nickel/H₂ | Phenylpropanolamine | google.com |

Stereochemical Outcome Determinants in Asymmetric Reactions

When the propanolamine backbone contains a chiral center, as can be the case with substituted analogs of this compound, controlling the stereochemical outcome of the reaction is of paramount importance. The synthesis of a specific stereoisomer often requires the use of chiral catalysts, auxiliaries, or enzymes.

The stereoselectivity of the reduction of a β-aminoketone precursor is a key determinant of the final product's stereochemistry. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. For example, in the synthesis of chiral 1,2-amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven highly effective.

Furthermore, biocatalysis offers a powerful tool for stereoselective synthesis. For instance, the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol has been achieved with high enantiomeric excess using immobilized Saccharomyces cerevisiae. researchgate.net Such enzymatic reductions are known for their high stereospecificity.

The steric hindrance around the prochiral center of the intermediate plays a significant role in directing the approach of the reducing agent. In the stereoselective synthesis of certain epoxymorphinans, the bulky nature of a Noyori ruthenium catalyst, coupled with the inherent steric hindrance of the substrate's molecular framework, directs the hydride attack to a specific face, resulting in high stereoselectivity. nih.gov This principle can be applied to the design of stereoselective syntheses for chiral derivatives of this compound.

Theoretical Modelling and Computational Studies in Reaction Pathways

Computational chemistry provides invaluable insights into reaction mechanisms, transition state geometries, and the stability of intermediates and products, which are often difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations can predict the most stable conformations by analyzing the potential energy surface associated with the rotation around its flexible single bonds.

The conformational preference of benzyl (B1604629) alcohol and its derivatives has been studied using DFT, revealing that intramolecular hydrogen bonding and other non-covalent interactions play a significant role in stabilizing certain conformers. researchgate.net For this compound, the interaction between the hydroxyl group and the nitrogen atom, as well as the orientation of the benzyl group, would be critical in determining the lowest energy conformation.

NBO (Natural Bond Orbital) analysis, often performed in conjunction with DFT calculations, can provide information about intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule. nih.gov

| Property | Value | Unit | Source |

| Molecular Weight | 179.26 | g/mol | chemeo.com |

| ΔfG° (Standard Gibbs free energy of formation) | 128.11 | kJ/mol | chemeo.com |

| ΔfH°gas (Enthalpy of formation at standard conditions) | -118.54 | kJ/mol | chemeo.com |

| logPoct/wat (Octanol/Water partition coefficient) | 1.501 | - | chemeo.com |

In reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orgyoutube.com Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy pathway), while thermodynamic control favors the most stable product.

In the context of stereoselective synthesis, achieving a high enantiomeric or diastereomeric excess often relies on kinetic control. libretexts.org By carefully selecting reaction conditions such as temperature, solvent, and catalyst, it is possible to favor the transition state leading to the desired stereoisomer. For example, lower reaction temperatures often favor the kinetic product, as the system may not have enough energy to overcome the activation barrier to the thermodynamically favored, but more slowly formed, product.

Computational studies can elucidate the energy profiles of competing reaction pathways, providing a quantitative understanding of the kinetic and thermodynamic factors at play. nih.govacs.org By calculating the activation energies for the formation of different stereoisomers, it is possible to predict which product will be favored under kinetic control. Similarly, by comparing the relative energies of the final products, the thermodynamically favored isomer can be identified. This information is instrumental in designing synthetic strategies that maximize the yield of the desired stereoisomer of this compound or its derivatives.

Role As a Key Intermediate and Building Block in Organic Synthesis

Precursor to Chiral Pharmaceutical Scaffolds and Fine Chemicals

The 3-amino-1-propanol backbone is a common structural motif found in numerous biologically active compounds. While 3-(Benzylmethylamino)-1-propanol is achiral, it serves as a valuable precursor for the synthesis of chiral molecules that are essential for the pharmaceutical and fine chemical industries. The strategic introduction of chirality, often through asymmetric synthesis or resolution, can transform this simple building block into a key component of complex, enantiomerically pure drugs.

The utility of similar amino alcohols is well-documented in the synthesis of important pharmaceuticals. For instance, chiral amino propanol (B110389) derivatives are central to the structure of drugs like duloxetine and fluoxetine (B1211875). The synthesis of the HIV protease inhibitor atazanavir involves a key chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, which highlights the importance of the amino alcohol scaffold in complex drug molecules mdpi.com. Biocatalytic methods, using enzymes such as reductases, are frequently employed to produce these chiral intermediates with high enantiomeric excess mdpi.com.

The N-benzyl group in this compound can act as a chiral auxiliary or be replaced in synthetic sequences that establish stereocenters. Asymmetric reduction of a ketone derived from this scaffold or enzymatic resolution can yield enantiomerically pure products, which are foundational for building chiral pharmaceutical scaffolds.

Synthetic Pathways to Complex Organic Molecules Utilizing the N-Benzylmethylamino Propanol Moiety

The N-benzylmethylamino propanol moiety is a robust scaffold for elaboration into more complex organic structures. Both the hydroxyl and the amino groups provide handles for extending the carbon chain and introducing new functionalities.

A documented synthetic application involves the use of this compound as a starting material for [4-(N-Benzyl-N-methylamino)] butyraldehyde diethylacetal chemicalbook.com. This transformation extends the three-carbon propanol chain to a four-carbon butyraldehyde derivative, demonstrating a clear pathway for carbon chain elongation. The reaction likely proceeds through conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a cyanide anion and subsequent reduction and protection to form the acetal.

Furthermore, the synthetic route to the antidepressant duloxetine relies on a structurally related key intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol researchgate.netresearchgate.net. This highlights a common synthetic strategy where the core amino alcohol structure is modified with different aromatic or heteroaromatic groups in place of the benzyl (B1604629) group to access diverse and complex target molecules. The general pathway often involves:

Synthesis of the core amino alcohol scaffold.

Further reactions at the hydroxyl group, such as arylation.

Modification or deprotection of the amino group.

These examples underscore the utility of the N-benzylmethylamino propanol framework as a foundational element for constructing intricate molecular targets.

Derivatization Strategies and Functional Group Transformations

The synthetic versatility of this compound is largely due to the distinct reactivity of its amino and hydroxyl functional groups, allowing for selective modifications.

The tertiary amine in this compound contains two different alkyl groups: a methyl group and a benzyl group. The benzyl group is particularly useful as it can be readily removed under various conditions, functioning as a protecting group for the secondary amine. This selective debenzylation is a key strategy for revealing a secondary amine, which can then undergo further reactions like acylation or alkylation.

Common methods for N-debenzylation include:

Catalytic Transfer Hydrogenation : This is a widely used method for removing N-benzyl groups. It involves reacting the compound with a hydrogen source, such as ammonium (B1175870) formate or formic acid, in the presence of a palladium catalyst (e.g., 10% Pd-C) mdma.ch. This method is often rapid and proceeds under moderate reaction conditions mdma.ch.

Oxidative Debenzylation : Reagents like cerium(IV) ammonium nitrate (CAN) can achieve clean N-debenzylation of tertiary N-benzyl amines, yielding the corresponding secondary amine researchgate.net. Other methods may utilize N-iodosuccinimide (NIS) or base-promoted oxidation with potassium tert-butoxide and oxygen ox.ac.ukresearchgate.net.

N-demethylation is also a known transformation, though it can be more challenging. In the synthesis of semi-synthetic opiates, N-demethylation is a crucial step and has been achieved using reagents like cyanogen bromide (the von Braun reaction) or through procedures involving chloroformates google.com.

| Dealkylation Type | Method | Key Reagents | Typical Outcome |

|---|---|---|---|

| N-Debenzylation | Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Yields 3-(methylamino)-1-propanol |

| N-Debenzylation | Oxidative Cleavage | Cerium(IV) Ammonium Nitrate (CAN) | Yields 3-(methylamino)-1-propanol |

| N-Demethylation | Von Braun Reaction | Cyanogen Bromide (BrCN) | Yields 3-(benzylamino)-1-propanol (after hydrolysis) |

The primary alcohol group is a site for numerous classical organic transformations, allowing for the introduction of a wide array of functional groups.

Oxidation : The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide under acidic conditions, will typically oxidize the primary alcohol to a carboxylic acid smolecule.com.

Substitution : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile. Alternatively, it can be directly substituted using halogenating agents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an inert solvent can convert the alcohol to the corresponding alkyl chloride or bromide smolecule.com.

Esterification and Etherification : The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. It can also be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | PCC or Dess-Martin Periodinane | Aldehyde |

| Oxidation (to Carboxylic Acid) | KMnO₄, H⁺ | Carboxylic Acid |

| Substitution (to Chloride) | SOCl₂ | Alkyl Chloride |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | NaH, then Alkyl Halide | Ether |

The synthesis of analogues of this compound is a key strategy for developing new chemical entities with tailored properties. Variations can be introduced at multiple positions in the molecule, typically by modifying the initial synthetic route, which often involves reductive amination or alkylation smolecule.com.

Variation of the Amino Group : Instead of N-methylbenzylamine, other secondary amines can be used in the synthesis. For example, using N-ethylbenzylamine would produce the N-ethyl analogue. Alternatively, starting with a different primary amine (e.g., aniline) and performing a double alkylation would lead to different N-substituents.

Variation of the Aromatic Ring : Substituted benzylamines (e.g., methoxybenzylamine or fluorobenzylamine) can be used as starting materials to introduce substituents onto the phenyl ring. This is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.

Replacement of the Benzyl Group : As seen in the synthesis of the duloxetine intermediate, the benzyl group can be replaced entirely with other aromatic or heteroaromatic moieties, such as a thienyl group researchgate.net. This significantly alters the structure and can lead to compounds with completely different biological activities.

Modification of the Propanol Chain : The synthesis can be adapted by starting with analogues of 3-halopropanol or related epoxides. For example, using 1-bromo-3-butanol would introduce a methyl group on the carbon chain.

These strategic variations allow chemists to systematically explore the chemical space around the core 3-amino-1-propanol scaffold to optimize for desired chemical or biological properties.

Applications in Advanced Medicinal Chemistry Research

Design and Synthesis of Receptor Ligands and Enzyme Modulators

The design of molecules that can selectively bind to and modulate the function of biological targets such as enzymes and receptors is a cornerstone of modern drug discovery. The 3-(benzylmethylamino)-1-propanol scaffold provides a versatile platform for creating libraries of compounds with diverse pharmacological profiles.

While extensive research on the specific molecular targets of this compound is not widely documented in publicly available literature, compounds with similar amino alcohol structures are known to interact with a range of biological macromolecules. The presence of a hydroxyl group and a tertiary amine allows for potential hydrogen bonding and ionic interactions with the active sites of enzymes and the binding pockets of receptors.

Structurally related molecules have been investigated for their ability to modulate enzyme activity and act as either substrates or inhibitors in various biochemical pathways. For instance, the amino alcohol moiety is a key feature in many biologically active compounds, and its derivatives have been explored for their potential to interact with enzymes such as proteases and kinases. The benzyl (B1604629) group can engage in hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond acceptor or become protonated to interact with negatively charged residues in a binding site.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For derivatives of this compound, SAR studies would typically involve systematic modifications at three key positions: the N-benzyl group, the N-methyl group, and the propanol (B110389) backbone.

N-Methyl Group: The size of the alkyl group on the nitrogen atom can be critical for steric hindrance and optimal fitting into a binding site. Replacing the methyl group with larger or smaller alkyl groups can help to probe the dimensions of the binding pocket.

Propanol Backbone: Modifications to the propanol chain, such as altering its length or introducing substituents, can affect the spatial orientation of the functional groups and their ability to interact with the target. The stereochemistry of the hydroxyl group can also play a critical role in the biological activity of chiral derivatives. For instance, in a series of l-amino alcohol derivatives designed as antifungal agents, the S-configuration was found to be essential for activity nih.gov.

A hypothetical SAR study on this compound derivatives could explore how these modifications impact a specific biological activity, such as enzyme inhibition. The findings could be tabulated to provide a clear overview of the relationship between chemical structure and biological function.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives for a Target Enzyme

| Modification | Position | Effect on Activity |

|---|---|---|

| Introduction of electron-withdrawing group (e.g., -Cl, -CF3) | Phenyl ring of benzyl group | May increase potency through specific interactions in the binding pocket. |

| Introduction of electron-donating group (e.g., -OCH3, -CH3) | Phenyl ring of benzyl group | Could enhance or decrease activity depending on the target's electronic requirements. |

| Replacement of N-methyl with larger alkyl group (e.g., -ethyl) | Nitrogen atom | May decrease activity due to steric hindrance. |

Inhibitor Development and Optimization

The this compound scaffold has been implicitly or explicitly considered in the development of inhibitors for various enzymes, particularly those implicated in neurological disorders.

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. As such, BACE-1 is a prime therapeutic target for the development of disease-modifying therapies for this neurodegenerative disorder.

The design of BACE-1 inhibitors often involves scaffolds that can mimic the transition state of the amyloid precursor protein (APP) cleavage. While this compound itself is not a reported BACE-1 inhibitor, the amino alcohol motif is a component of more complex molecules that have been investigated for this purpose nih.govthieme-connect.com. The hydroxyl group of the propanol scaffold can potentially interact with the catalytic aspartate residues in the active site of BACE-1. The synthesis of potent BACE-1 inhibitors has been achieved using β-aryl-β-alkyl amino alcohols as key intermediates thieme-connect.com.

Researchers have designed and synthesized drug-like BACE-1 inhibitors that incorporate a tertiary hydroxyl group as a transition state isostere, with the most potent compounds exhibiting IC50 values in the sub-micromolar range nih.gov. The development of these inhibitors often involves extensive synthetic efforts to create complex heterocyclic structures that incorporate the key interacting moieties.

The 3-aminopropanol scaffold is a well-established pharmacophore in the design of neurotransmitter reuptake inhibitors. These compounds are crucial in the treatment of depression and other mood disorders by increasing the synaptic concentration of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

A series of substituted 3-amino-1,1-diaryl-2-propanols have been synthesized and evaluated as potential antidepressant agents smolecule.com. These studies have demonstrated that modifications to the aryl and amino groups can lead to potent compounds with favorable pharmacological profiles smolecule.com. For example, 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride has been identified as a novel antidepressant that selectively inhibits serotonin uptake nih.gov.

The this compound structure can be seen as a precursor or a simplified analog for more complex triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). The development of TRIs is an active area of research aimed at producing antidepressants with a broader spectrum of activity and potentially a faster onset of action nih.gov.

Computational Approaches in Rational Drug Design

Computational methods are indispensable tools in modern medicinal chemistry for the rational design of new drugs. These in silico techniques can be applied to molecules like this compound to predict their properties and guide the synthesis of more potent and selective derivatives.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the three-dimensional structure of a target protein. By visualizing the interactions between the ligand and the active site, researchers can make informed decisions about which modifications are likely to improve binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR study could identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern their activity, enabling the design of new compounds with enhanced potency nih.govmdpi.commdpi.com.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on known active compounds with a similar scaffold, new molecules with the desired features can be designed or identified from virtual libraries nih.govnih.govmdpi.com.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico tools can predict these properties for this compound and its derivatives, helping to identify potential liabilities early in the drug discovery process and guide the design of compounds with better drug-like properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride |

Molecular Docking and Ligand Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

While specific molecular docking studies on this compound are not extensively documented in publicly available research, the general principles of such analyses can be applied. A typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed.

For a compound like this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, the tertiary amine as a hydrogen bond acceptor, and the benzyl group could engage in hydrophobic and π-π stacking interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Gln, Asn |

| Tertiary Amine (-N(CH₃)-) | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr, Asn, Gln, His |

| Benzyl Group | Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| Benzyl Group (Aromatic Ring) | π-π Stacking | Phe, Tyr, Trp, His |

Molecular Dynamics Simulations to Rationalize Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the conformational changes that may occur upon binding. An MD simulation of a this compound-protein complex would typically involve:

System Setup: The docked complex would be placed in a simulated aqueous environment, and physiological conditions of temperature and pressure would be applied.

Simulation Run: The motions of all atoms in the system would be calculated over a period of time, typically nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory would be analyzed to assess various parameters, including:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein.

These simulations can provide valuable insights into the flexibility of the ligand within the binding site and the role of water molecules in mediating interactions, thus offering a more realistic representation of the binding event than static docking poses.

MMGBSA Calculations for Binding Energy Estimation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. It is often used to refine and re-rank the results of molecular docking studies. The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase.

ΔG_solv is the change in solvation free energy.

TΔS is the change in conformational entropy upon binding.

The solvation free energy (ΔG_solv) is further divided into polar and nonpolar contributions. The polar component is calculated using the Generalized Born (GB) model, while the nonpolar component is estimated from the solvent-accessible surface area (SASA).

Applying the MM/GBSA method to the trajectory from an MD simulation of the this compound-protein complex would provide an estimation of its binding affinity. This data is crucial for lead optimization, as it allows for the comparison of the binding energies of different derivatives of the lead compound, guiding the design of more potent inhibitors.

Table 2: Components of MM/GBSA Binding Free Energy Calculation

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_pol | Polar solvation energy |

| ΔG_nonpol | Nonpolar solvation energy |

| ΔG_bind | Total Binding Free Energy |

It is important to note that while these computational methods are powerful tools in medicinal chemistry, their accuracy is dependent on the quality of the force fields and the simulation parameters used. Experimental validation is always necessary to confirm the computational predictions.

Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the separation and analysis of 3-(Benzylmethylamino)-1-propanol from reaction mixtures and for the determination of its purity.

Gas chromatography (GC) is a valuable technique for assessing the purity of this compound and identifying potential byproducts. However, due to the compound's relatively high boiling point and viscosity, specific analytical conditions must be optimized. google.com For analogous amino alcohol compounds, direct injection can sometimes lead to broad, irregular, and tailing peaks. google.com To overcome these issues, derivatization is a potential strategy, although methods that avoid this step are preferred to simplify the process and prevent the introduction of new impurities. google.compatsnap.com

A successful GC method would involve dissolving the sample in a suitable solvent like methanol (B129727) to reduce viscosity before direct injection. google.com Key GC parameters that require careful optimization include the column temperature, injection port temperature, and carrier gas flow rate. For similar high-boiling amino alcohols, column temperatures in the range of 240–260°C and an injector temperature of 280–320°C have been shown to be effective. google.compatsnap.com A high-purity carrier gas, such as nitrogen, is typically used. google.com GC-Mass Spectrometry (GC-MS) can be coupled to this technique to identify and characterize impurities and byproducts present in the sample. google.com

Table 1: Illustrative GC Parameters for Amino Alcohol Analysis

| Parameter | Value | Source |

|---|---|---|

| Column Temperature | 240–260°C | google.com |

| Vaporization Chamber Temp. | 280–320°C | google.com |

| Detector Temperature | 280–320°C | google.com |

| Carrier Gas | Nitrogen (>99.999% purity) | google.com |

| Sample Preparation | Dissolution in methanol | google.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for both monitoring the progress of reactions that synthesize this compound and for separating its enantiomers.

For reaction monitoring and purity analysis, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com This method can effectively separate the target compound from starting materials and byproducts. A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid. sielc.comsielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information on the separated components. sielc.comsielc.com

As this compound possesses a chiral center, separating its enantiomers is crucial, particularly in pharmaceutical research. Chiral HPLC is the definitive technique for this purpose. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.commst.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of racemic compounds. windows.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, within the chiral environment of the stationary phase. sigmaaldrich.commst.edu The choice of mobile phase, which can be normal-phase, polar-organic, or reverse-phase, is critical for optimizing the separation. mst.eduwindows.net

Table 2: Typical HPLC Conditions for Analysis of Related Compounds

| Parameter | Description | Source |

|---|---|---|

| Mode | Reverse Phase (RP) | sielc.comsielc.com |

| Column | Newcrom R1 or similar C18 column | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.comsielc.com |

| Application | Purity analysis, reaction monitoring, impurity isolation | sielc.comsielc.comsielc.com |

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can qualitatively track the consumption of starting materials and the formation of the product.

The separation is achieved by developing the plate in a sealed chamber containing an appropriate solvent system (eluent). The choice of eluent is critical for achieving good separation between the spots corresponding to the reactants and the product. After development, the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines). The relative positions of the spots, represented by their retention factor (Rf) values, indicate the progress of the reaction.

Quality Control and Impurity Profiling in Research Syntheses

In the synthesis of any chemical compound for research purposes, establishing the purity of the final product is of paramount importance. Impurities can arise from various sources, including unreacted starting materials, by-products from the main reaction, side reactions, or subsequent degradation of the product. A thorough quality control process involves the use of analytical techniques to identify and quantify these impurities.

The synthesis of this compound can potentially be achieved through several routes, each with its own set of likely impurities. One common method is the N-alkylation of 3-(methylamino)-1-propanol with benzyl (B1604629) chloride. Another approach could be the reductive amination of 3-amino-1-propanol with benzaldehyde (B42025) and a methylating agent.

Potential impurities from a synthesis involving benzyl chloride could include unreacted benzyl chloride itself, as well as by-products like benzaldehyde and benzyl alcohol which are known impurities in technical grade benzyl chloride. nih.gov Over-alkylation could lead to the formation of quaternary ammonium (B1175870) salts. If the starting 3-(methylamino)-1-propanol is not fully pure, related amino alcohol impurities could also be carried through the synthesis.

In a reductive amination pathway, unreacted starting materials such as 3-amino-1-propanol and benzaldehyde could be present. By-products from the reduction step or from side reactions of the intermediate imine are also possible.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for impurity profiling. These methods can separate, identify, and quantify the presence of even trace amounts of impurities, ensuring the high quality of the synthesized this compound required for reliable research applications.

Interactive Data Table: Potential Impurities in the Synthesis of this compound

| Potential Impurity | Potential Origin |

| 3-(Methylamino)-1-propanol | Unreacted starting material |

| Benzyl chloride | Unreacted starting material nih.gov |

| Benzaldehyde | Impurity in benzyl chloride or unreacted starting material nih.gov |

| Benzyl alcohol | Impurity in benzyl chloride or by-product nih.gov |

| 3-Amino-1-propanol | Unreacted starting material |

| N,N-Dibenzylmethylamine | By-product of over-benzylation |

| Quaternary ammonium salts | By-product of over-alkylation |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of propanolamine (B44665) derivatives, including 3-(Benzylmethylamino)-1-propanol, is a focal point for optimization to improve yields, reduce steps, and achieve high stereoselectivity. Traditional methods are giving way to more sophisticated strategies. For instance, the synthesis of related structures like 3-methylamino-1-phenyl-1-propanol, a precursor to fluoxetine (B1211875), has been achieved through a Claisen condensation followed by condensation with methylamine (B109427) hydrochloride and subsequent reduction using sodium borohydride (B1222165) in acetic acid. google.com This multi-step process, while effective, highlights the need for more streamlined routes.

Emerging research focuses on catalytic and enzymatic methods to enhance selectivity. Asymmetric hydrogenation using transition metal complexes with chiral phosphine (B1218219) ligands is one such advanced approach for producing specific stereoisomers of β-amino ketones, which are precursors to chiral propanolamines. researchgate.net Another innovative direction is the use of biocatalysts. The synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, an intermediate for duloxetine, has been demonstrated using immobilized Saccharomyces cerevisiae, showcasing the potential of enzymatic reductions for creating optically active products with high efficiency. researchgate.net These methods represent a significant leap forward from classical syntheses that often require multiple protection and deprotection steps or the use of toxic reagents. google.com

| Methodology | Key Reagents/Conditions | Primary Advantage | Example Application |

|---|---|---|---|

| Reductive Ring Cleavage | Phenylisoxazolidine, Reductants | Alternative route to 3-(methylamino)-1-phenyl-1-propanol. google.com | Synthesis of fluoxetine precursors. google.com |

| Asymmetric Hydrogenation | Transition Metal Complexes, Chiral Bidentate Phosphines | High enantioselectivity for chiral amines. researchgate.net | Preparation of optically active β-amino alcohols. researchgate.net |

| Biocatalytic Reduction | Immobilized Yeast (e.g., Saccharomyces cerevisiae) | High stereoselectivity, green reaction conditions. researchgate.net | Synthesis of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. researchgate.net |

| Epoxide Ring Opening | Epoxystyrene derivatives, Amines | Direct introduction of the amino group. google.com | General synthesis of 3-amino-1-phenylpropanols. google.com |

Expanded Application in Chemical Biology and Advanced Organic Materials

While this compound itself is primarily a research chemical and building block, its structural motif is integral to numerous biologically active molecules. Propanolamine derivatives are key intermediates in the synthesis of pharmaceuticals, particularly antidepressants. For example, 3-N-methylamino-1-(2-thienyl)-1-propanol is a crucial intermediate for an antidepressant, and 3-methylamino-1-phenyl-1-propanol is a known precursor for fluoxetine. google.comgoogle.com The future may see the N-benzylmethyl group of the title compound utilized as a versatile protecting group or as a functional moiety in its own right in the design of new therapeutic agents.

Beyond pharmaceuticals, the unique combination of a hydroxyl group and a tertiary amine in the propanolamine scaffold makes these compounds candidates for advanced materials. They can serve as monomers or cross-linking agents in the development of functional polymers, or as ligands for creating metal-organic frameworks (MOFs). Their ability to chelate metal ions could be exploited in the design of sensors or catalysts. Future research will likely explore the incorporation of the this compound structure into larger molecular architectures to create materials with tailored electronic, optical, or self-healing properties.

| Propanolamine Derivative | Application Area | Significance |

|---|---|---|

| 3-Methylamino-1-phenyl-1-propanol | Pharmaceutical Synthesis | Key precursor for Fluoxetine (Prozac™). google.com |

| 3-N-methylamino-1-(2-thienyl)-1-propanol | Pharmaceutical Synthesis | Essential intermediate for an antidepressant (Duloxetine). researchgate.netgoogle.com |

| General Propanolamines | Advanced Materials | Potential as monomers, ligands for MOFs, or functional additives. |

| 3-N-piperazinyl-propan-1-ol | Chemical Synthesis | Building block for more complex piperazine-containing molecules. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The design and synthesis of chemical compounds are being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.com For a target molecule like this compound or its novel derivatives, AI can dramatically accelerate the development pipeline. Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can now perform complex retrosynthetic analysis, proposing multiple viable synthetic routes by learning from vast databases of chemical reactions. mdpi.comnih.gov

AI methodologies relevant to this field include:

Retrosynthesis Prediction : Deep learning models, including transformer-based approaches, can deconstruct a target molecule into simpler, commercially available precursors, suggesting efficient reaction pathways. pharmafeatures.com

Forward Reaction Prediction : Given a set of reactants and conditions, graph convolutional neural networks (GCNNs) can forecast the likely products and their yields, minimizing trial-and-error in the lab. pharmafeatures.com

Automated Synthesis : AI algorithms can be integrated with robotic platforms to perform chemical syntheses with minimal human intervention, adjusting reaction conditions in real-time to optimize outcomes. nih.gov

These technologies will enable chemists to not only find better ways to synthesize known compounds like this compound but also to design novel derivatives with desired properties and predictable synthetic accessibility. nih.govnih.gov

| AI/ML Approach | Description | Application in Propanolamine Synthesis |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | AI algorithms perform retrosynthetic analysis to propose synthetic routes. mdpi.comiscientific.org | Predicting efficient pathways to this compound and its analogs. |

| Graph Neural Networks (GNNs) | Models that learn from the graph structure of molecules to predict properties and reactions. pharmafeatures.com | Predicting reaction outcomes and identifying optimal reaction conditions. |

| Active Learning Frameworks | ML models that guide experimental design by selecting the most informative experiments to run next. nih.gov | Optimizing reaction yields and selectivity with a minimal number of experiments. |

| AI-Controlled Robotic Platforms | Automated systems that execute syntheses based on AI-generated protocols. nih.gov | High-throughput synthesis and screening of novel propanolamine derivatives. |

Sustainable and Green Chemistry Approaches in Propanolamine Derivative Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. rsc.orgijbpas.com The synthesis of propanolamine derivatives is an area ripe for the application of these sustainable practices. The twelve principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, provide a framework for this transformation. nih.gov

Key green strategies applicable to the synthesis of compounds like this compound include:

Use of Greener Solvents : Replacing traditional volatile organic compounds with water, bio-based solvents (e.g., ethanol, ethyl lactate), or deep eutectic solvents can significantly reduce environmental harm. jptcp.commdpi.com

Catalysis : Employing catalytic amounts of reagents, especially biocatalysts (enzymes) or photocatalysts, instead of stoichiometric amounts, minimizes waste and can lead to higher selectivity under milder conditions. nih.gov

Energy Efficiency : Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks : Designing synthetic routes that start from renewable resources, such as biomass-derived chemicals, is a long-term goal for sustainability. nih.gov

By integrating these approaches, the future synthesis of this compound and related structures can become more economically viable and environmentally benign. rsc.orgjptcp.com

| Green Chemistry Principle | Application in Propanolamine Synthesis | Example |

|---|---|---|

| Catalysis | Using enzymes or metal catalysts to perform selective transformations. nih.gov | Enzymatic reduction of a ketone precursor to a specific alcohol isomer. researchgate.net |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or bio-solvents. jptcp.com | Performing reactions in aqueous media or ethanol. mdpi.com |

| Design for Energy Efficiency | Utilizing methods that require less energy. nih.gov | Employing microwave irradiation to accelerate reactions. mdpi.com |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten synthetic routes. nih.gov | Developing one-pot synthesis procedures. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Benzylmethylamino)-1-propanol, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, coupling benzylmethylamine with a halogenated propanol derivative (e.g., 3-chloro-1-propanol) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization involves temperature control (40–60°C), solvent selection (polar aprotic solvents preferred), and catalyst use (e.g., NaI for halogen exchange). Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Compare retention times with standards. Complementary techniques include:

- GC-MS : To detect volatile impurities (column: DB-5, He carrier gas).

- NMR (¹H/¹³C) : Confirm structural integrity (e.g., δ 2.6–3.0 ppm for N-CH₂ groups).

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under nitrogen, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory vapor pressure data for structurally similar amines (e.g., 3-(dimethylamino)-1-propanol) be reconciled, and what lessons apply to this compound?

- Methodology : Discrepancies in vapor pressure measurements (e.g., ebulliometry vs. static methods) arise from experimental design. For accurate results:

- Transpiration Method : Preferred for thermally stable liquids (error margin ±2%).

- Validation : Cross-check with boiling points from SciFinder or NIST data.

- Temperature Range : Ensure measurements span 298–373 K to capture phase behavior. For this compound, apply these protocols to avoid errors seen in related compounds .

Q. What computational strategies can predict the reactivity of this compound in multi-step syntheses (e.g., for Alzheimer’s drug candidates)?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level).

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., benzylmethylamine derivatives).

- Docking Studies : For biological targets (e.g., acetylcholinesterase), employ AutoDock Vina to assess binding affinity .

Q. How can researchers design multi-target pharmacological studies for this compound derivatives?

- Methodology :

- SAR Studies : Modify substituents (e.g., phenyl groups) to enhance interactions with enzymes/receptors.

- In Vitro Assays : Test against Alzheimer’s targets (e.g., β-secretase inhibition, IC₅₀ determination).

- ADMET Prediction : Use SwissADME or ADMETLab to optimize bioavailability and toxicity profiles .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.